molecular formula C7H13ClO2S B13168653 1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane

1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane

Cat. No.: B13168653
M. Wt: 196.70 g/mol
InChI Key: JKDYWMBGBOITCN-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a chloromethyl group and a 2-methanesulfonylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane typically involves the following steps:

  • Formation of the Cyclopropane Ring: : The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid. Common reagents for this reaction include diazomethane or diiodomethane in the presence of a metal catalyst such as copper or rhodium.

  • Introduction of the Chloromethyl Group: : The chloromethyl group can be introduced via a chloromethylation reaction. This can be achieved by reacting the cyclopropane with formaldehyde and hydrochloric acid or using chloromethyl methyl ether in the presence of a Lewis acid catalyst.

  • Addition of the 2-Methanesulfonylethyl Group: : The 2-methanesulfonylethyl group can be added through a nucleophilic substitution reaction. This involves reacting the chloromethylated cyclopropane with methanesulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction Reactions: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid, or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Major Products Formed

    Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Potential use in the development of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example:

    Nucleophilic Substitution: The chloromethyl group can react with nucleophiles, leading to the formation of new chemical bonds.

    Oxidation and Reduction: The compound can undergo redox reactions, altering its chemical structure and properties.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)cyclopropane: Lacks the 2-methanesulfonylethyl group, making it less versatile in certain synthetic applications.

    1-(2-Methanesulfonylethyl)cyclopropane: Lacks the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.

    Cyclopropane Derivatives: Various cyclopropane derivatives with different substituents can be compared based on their reactivity and applications.

Uniqueness

1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane is unique due to the presence of both the chloromethyl and 2-methanesulfonylethyl groups. This combination of functional groups provides a versatile platform for chemical modifications and applications in diverse fields.

Properties

Molecular Formula

C7H13ClO2S

Molecular Weight

196.70 g/mol

IUPAC Name

1-(chloromethyl)-1-(2-methylsulfonylethyl)cyclopropane

InChI

InChI=1S/C7H13ClO2S/c1-11(9,10)5-4-7(6-8)2-3-7/h2-6H2,1H3

InChI Key

JKDYWMBGBOITCN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCC1(CC1)CCl

Origin of Product

United States

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